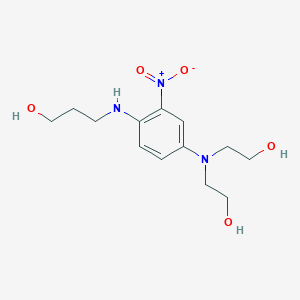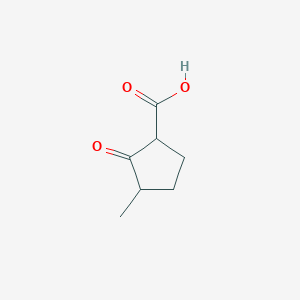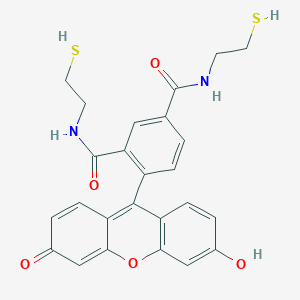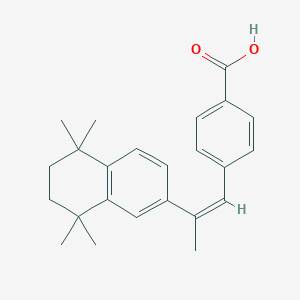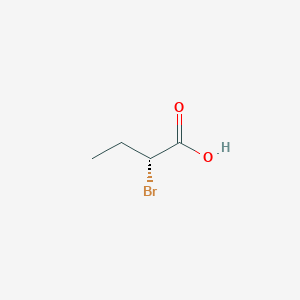
(R)-2-Bromobutanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of (R)-2-bromobutanoic acid and its derivatives involves various chemical pathways, including enantioselective surface chemistry on chiral surfaces, and chemoenzymatic methods. For instance, the enantioselective surface chemistry of (R)-2-bromobutane on Cu surfaces has been explored, highlighting the impact of surface structure on enantioselectivity during the decomposition of (R)-2-bromobutane to form (R)-2-butyl groups, which further react to produce butene or butane (Rampulla et al., 2006). Additionally, chemoenzymatic synthesis approaches have been employed to produce both enantiomers of related compounds, demonstrating the versatility of synthetic techniques available for halogenated butanoic acids (Andruszkiewicz et al., 1990).
Molecular Structure Analysis
The molecular structure of (R)-2-bromobutanoic acid has been elucidated through X-ray crystallography, revealing details about intermolecular interactions, hydrogen bonding motifs, packing modes, and preferred conformations in the solid state. The analysis indicates that (R)-2-bromobutanoic acid forms homochiral O–H···O hydrogen-bonded carboxylic acid dimers, with a staggered conformation being preferred, despite different crystal environments (Seidel et al., 2020).
Chemical Reactions and Properties
(R)-2-Bromobutanoic acid participates in various chemical reactions, showcasing its versatility as a synthetic intermediate. The compound's reactivity has been exploited in enantioselective and chemoenzymatic reactions to produce valuable chemical entities. The study of its surface chemistry on copper surfaces reveals insights into the desorption, debromination, and further reactions of (R)-2-bromobutane, underscoring the compound's utility in enantioselective synthesis and its sensitivity to surface structure (Rampulla et al., 2006).
Physical Properties Analysis
The physical properties of (R)-2-bromobutanoic acid, such as its crystallization behavior and solid-state structure, are crucial for understanding its behavior in various chemical processes. The detailed structural analysis through X-ray crystallography provides a foundation for predicting and rationalizing the physical properties of (R)-2-bromobutanoic acid and related compounds (Seidel et al., 2020).
Chemical Properties Analysis
The chemical properties of (R)-2-bromobutanoic acid, including its reactivity in enantioselective and chemoenzymatic syntheses, are fundamental to its application in producing pharmaceuticals, agrochemicals, and other industrial chemicals. The ability to selectively synthesize enantiomers and manipulate chemical reactions underscores the compound's importance in synthetic organic chemistry and industrial applications (Andruszkiewicz et al., 1990).
Aplicaciones Científicas De Investigación
- CAS Number : 2681-94-9
- Molecular Weight : 167
- Linear Formula : C4H7BrO2
- Purity : 95%
- Physical Form : Liquid
It’s important to note that the use of “®-2-Bromobutanoic acid” in scientific research should be conducted by trained professionals in a controlled environment, following all safety and handling instructions .
- CAS Number : 2681-94-9
- Molecular Weight : 167
- Linear Formula : C4H7BrO2
- Purity : 95%
- Physical Form : Liquid
It’s important to note that the use of “®-2-Bromobutanoic acid” in scientific research should be conducted by trained professionals in a controlled environment, following all safety and handling instructions .
- CAS Number : 2681-94-9
- Molecular Weight : 167
- Linear Formula : C4H7BrO2
- Purity : 95%
- Physical Form : Liquid
It’s important to note that the use of “®-2-Bromobutanoic acid” in scientific research should be conducted by trained professionals in a controlled environment, following all safety and handling instructions .
Safety And Hazards
Propiedades
IUPAC Name |
(2R)-2-bromobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQLSKVCTLCIIE-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Bromobutyric Acid | |
CAS RN |
2681-94-9 | |
| Record name | alpha-Bromobutyric acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002681949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-bromoglutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-BROMOBUTYRIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1535W1QTHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

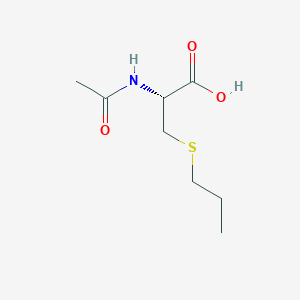
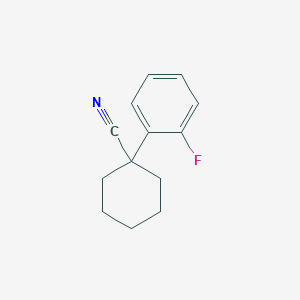
![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)
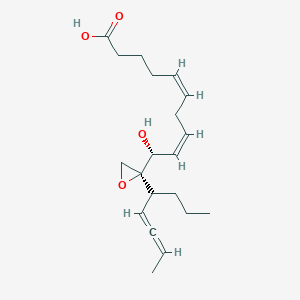
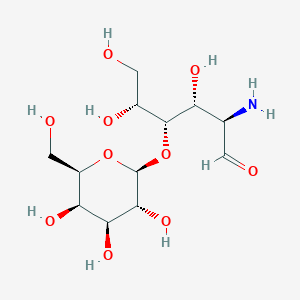

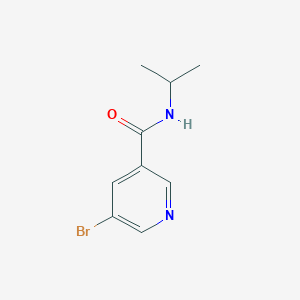
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)
